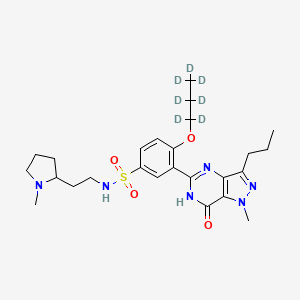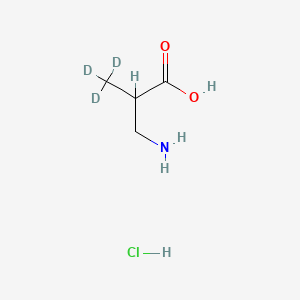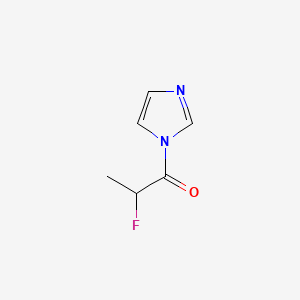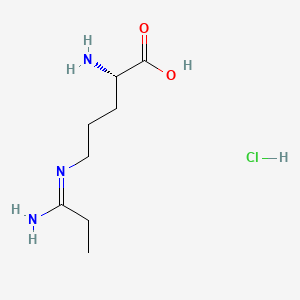
L-N5-(1-Iminopropyl) ornithine (hydrochloride)
Übersicht
Beschreibung
L-N5-(1-Iminopropyl) ornithine (hydrochloride) is a potent irreversible inhibitor of nitric oxide synthase . It has been used to study the effects of the cytotoxic drug paclitaxel and carbachol (a cholinergic agonist) to induce death in breast tumor MCF-7 cells and the role of nitric oxide synthase (NOS) in this effect .
Molecular Structure Analysis
The molecular formula of L-N5-(1-Iminopropyl) ornithine (hydrochloride) is C8H18ClN3O2 . The molecular weight is 223.701.Wissenschaftliche Forschungsanwendungen
Nitric Oxide Synthesis and Inhibition
L-N5-(1-Iminopropyl) ornithine hydrochloride has been studied for its role in nitric oxide synthesis. It is known as an inhibitor of nitric oxide (NO) formation. For example, it has been shown to reduce the systemic vasodepressor response to nociceptin in rats, suggesting its involvement in NO-dependent pathways (Lin, Waterman, & Lippton, 2000).
Siderophore Activity
Research has explored its role in siderophore activity. Specifically, studies on N5-acetyl-N5-hydroxy-L-ornithine, a key constituent in microbial siderophores, highlight the potential of L-N5-(1-Iminopropyl) ornithine derivatives in this area (Dolence, Lin, Miller, & Payne, 1991).
Enzyme Inactivation Study
The compound has been investigated in the context of enzyme inactivation, particularly its role as a potential intermediate in the inactivation of nitric oxide synthase (NOS). However, studies found that while it acts as a competitive inhibitor, it does not lead to mechanism-based inactivation of NOS (Maurer et al., 2000).
Antimetabolite Properties
It has been identified as an antimetabolite of arginine and related compounds, isolated from Streptomycete fermentation broth. Its structure and synthesis were elucidated, providing insights into its role as an antimetabolite (Scannell et al., 1972).
Selective Inhibition of Nitric Oxide Synthase
L-N5-(1-Iminopropyl) ornithine hydrochloride has been compared with other similar compounds for its selectivity in inhibiting inducible nitric oxide synthase (NOS). This research has implications for understanding the role of NOS in various disease models (Moore et al., 1994).
Enzymatic Studies
The compound has been part of studies examining enzymes like acetylornithinase in Escherichia coli, contributing to our understanding of enzyme activity and interactions (Vogel & Bonner, 1956).
Wirkmechanismus
Target of Action
The primary target of L-N5-(1-Iminopropyl) ornithine (hydrochloride) is nitric oxide synthase (NOS) . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
L-N5-(1-Iminopropyl) ornithine (hydrochloride) interacts with nitric oxide synthase by acting as a potent irreversible inhibitor . This means that once the compound binds to the enzyme, it permanently deactivates it, preventing the synthesis of nitric oxide.
Biochemical Pathways
By inhibiting nitric oxide synthase, L-N5-(1-Iminopropyl) ornithine (hydrochloride) disrupts the production of nitric oxide. Nitric oxide is a key player in several biochemical pathways, including vasodilation, immune response modulation, and neurotransmission. Therefore, the inhibition of nitric oxide synthase can have significant downstream effects on these pathways .
Result of Action
The inhibition of nitric oxide synthase by L-N5-(1-Iminopropyl) ornithine (hydrochloride) can lead to a decrease in the production of nitric oxide. This can have various molecular and cellular effects, depending on the specific physiological context. For instance, it has been used to study the effects of the cytotoxic drug paclitaxel and carbachol (a cholinergic agonist) to induce death in breast tumor MCF-7 cells .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(1-aminopropylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-2-7(10)11-5-3-4-6(9)8(12)13;/h6H,2-5,9H2,1H3,(H2,10,11)(H,12,13);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRJPGCWHNIBW-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCCC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-N5-(1-Iminopropyl) ornithine (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



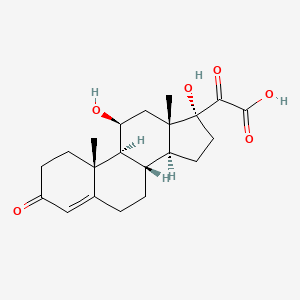
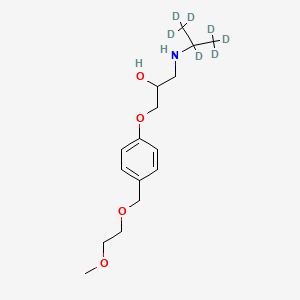
![1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B584795.png)
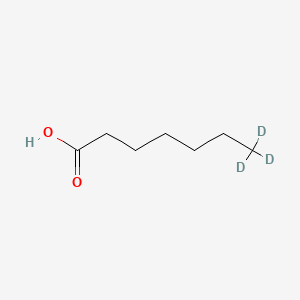



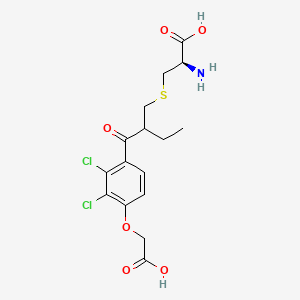
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
